molecular formula C6H3F6N3 B12851394 2,6-Bis(trifluoromethyl)pyrimidin-4-amine CAS No. 717-61-3

2,6-Bis(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12851394
CAS No.: 717-61-3
M. Wt: 231.10 g/mol
InChI Key: VVDQDNLSLIIHSI-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H3F6N3. It is a pyrimidine derivative characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions and an amino group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of trifluoromethyl groups into a pyrimidine ring. One common method is the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) in dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

2,6-Bis(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it may inhibit mitochondrial complex I, affecting cellular respiration and energy production . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluoromethylpyrimidine: Similar structure but with an additional trifluoromethyl group.

    2,6-Dichloropyrimidine: Lacks the trifluoromethyl groups but has similar reactivity.

    4-Amino-2-(trifluoromethyl)pyridine: Similar functional groups but different ring structure.

Uniqueness

2,6-Bis(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of two trifluoromethyl groups, which impart high lipophilicity and metabolic stability. This makes it particularly valuable in drug design and agrochemical development, where these properties can enhance the efficacy and durability of the final products .

Properties

CAS No.

717-61-3

Molecular Formula

C6H3F6N3

Molecular Weight

231.10 g/mol

IUPAC Name

2,6-bis(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-3(13)15-4(14-2)6(10,11)12/h1H,(H2,13,14,15)

InChI Key

VVDQDNLSLIIHSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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